molecular formula HPS3 B14718393 CID 16179507 CAS No. 14616-37-6

CID 16179507

Cat. No.: B14718393
CAS No.: 14616-37-6
M. Wt: 128.2 g/mol
InChI Key: IKLJCUKRRRJOSV-UHFFFAOYSA-N
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Description

The compound with the Chemical Identifier (CID) 16179507 is known as inositol 1,4,5-trisphosphate 3-kinase B. This compound is a kinase enzyme that plays a crucial role in the phosphorylation of inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate. It is significant in various cellular processes, including signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Inositol 1,4,5-trisphosphate 3-kinase B primarily undergoes phosphorylation reactions. It catalyzes the transfer of a phosphate group from adenosine triphosphate to inositol 1,4,5-trisphosphate, resulting in the formation of inositol 1,3,4,5-tetrakisphosphate.

Common Reagents and Conditions

The common reagents used in these reactions include adenosine triphosphate and magnesium ions, which act as cofactors. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.

Major Products Formed

The major product formed from the phosphorylation reaction catalyzed by inositol 1,4,5-trisphosphate 3-kinase B is inositol 1,3,4,5-tetrakisphosphate, which plays a role in various cellular signaling pathways.

Scientific Research Applications

Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:

    Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.

    Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.

    Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.

    Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.

Mechanism of Action

Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Inositol 1,4,5-trisphosphate 3-kinase A
  • Inositol 1,4,5-trisphosphate 3-kinase C
  • Inositol 1,4,5-trisphosphate 5-kinase

Uniqueness

Inositol 1,4,5-trisphosphate 3-kinase B is unique due to its specific role in phosphorylating inositol 1,4,5-trisphosphate at the 3-position, leading to the formation of inositol 1,3,4,5-tetrakisphosphate. This specificity distinguishes it from other kinases that may phosphorylate different positions on the inositol ring or different substrates altogether.

Properties

CAS No.

14616-37-6

Molecular Formula

HPS3

Molecular Weight

128.2 g/mol

InChI

InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4)

InChI Key

IKLJCUKRRRJOSV-UHFFFAOYSA-N

Canonical SMILES

P(=S)(=S)S

Origin of Product

United States

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